molecular formula C14H22N2O3 B1317412 2-(2,4-Dimethoxy-phenyl)-2-morpholin-4-yl-ethylamine CAS No. 928001-49-4

2-(2,4-Dimethoxy-phenyl)-2-morpholin-4-yl-ethylamine

Cat. No.: B1317412
CAS No.: 928001-49-4
M. Wt: 266.34 g/mol
InChI Key: ZEJBQXZLSYSINH-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxy-phenyl)-2-morpholin-4-yl-ethylamine is an organic compound that features a phenyl ring substituted with two methoxy groups and a morpholine ring attached to an ethylamine chain

Scientific Research Applications

2-(2,4-Dimethoxy-phenyl)-2-morpholin-4-yl-ethylamine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it showed promise as a drug, future research could focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxy-phenyl)-2-morpholin-4-yl-ethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxybenzaldehyde and morpholine.

    Formation of Intermediate: The aldehyde group of 2,4-dimethoxybenzaldehyde is reacted with morpholine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxy-phenyl)-2-morpholin-4-yl-ethylamine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Quinones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dimethoxy-phenyl)-ethylamine: Lacks the morpholine ring, which may affect its biological activity.

    2-(2,4-Dimethoxy-phenyl)-2-piperidin-4-yl-ethylamine: Contains a piperidine ring instead of a morpholine ring, which may result in different pharmacological properties.

Uniqueness

2-(2,4-Dimethoxy-phenyl)-2-morpholin-4-yl-ethylamine is unique due to the presence of both methoxy groups and the morpholine ring, which can influence its chemical reactivity and biological interactions. The combination of these functional groups may enhance its potential as a versatile compound in various applications.

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-2-morpholin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-17-11-3-4-12(14(9-11)18-2)13(10-15)16-5-7-19-8-6-16/h3-4,9,13H,5-8,10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJBQXZLSYSINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(CN)N2CCOCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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